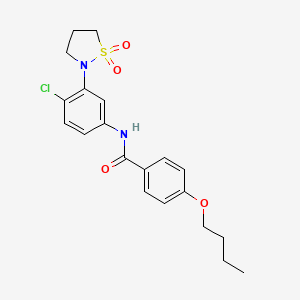![molecular formula C19H20N2O4S B2611667 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922137-62-0](/img/structure/B2611667.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a chemical compound with potential applications in scientific research. It is a novel compound that has been synthesized using a specific method and has shown promising results in various studies.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide, also known as N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclohexanesulfonamide:
Dopamine D2 Receptor Antagonism
This compound has been identified as a selective inhibitor of the dopamine D2 receptor . Dopamine D2 receptors are crucial in the regulation of neurotransmission in the brain, and their antagonism is a therapeutic strategy for treating various central nervous system disorders, including schizophrenia, bipolar disorder, and psychosis . The compound’s ability to selectively inhibit these receptors makes it a valuable tool in neuropharmacological research and drug development.
Antiepileptic Drug Development
The structural similarity of this compound to oxcarbazepine, a known antiepileptic drug, suggests potential applications in the development of new antiepileptic medications . Oxcarbazepine and its derivatives are used to manage partial seizures, and modifications to the compound’s structure could lead to the discovery of new drugs with improved efficacy and safety profiles .
Cancer Research
Research has indicated that compounds with similar structures can exhibit anticancer properties. The sulfonamide group in the compound is known for its role in inhibiting carbonic anhydrase, an enzyme involved in tumor growth and metastasis. Therefore, this compound could be explored for its potential to inhibit cancer cell proliferation and metastasis, making it a candidate for anticancer drug development.
Neuroprotective Agents
Given its interaction with dopamine receptors, this compound may also have neuroprotective properties . Neuroprotective agents are crucial in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. By modulating neurotransmitter systems, this compound could help protect neurons from damage and slow the progression of these diseases .
Anti-inflammatory Applications
Sulfonamide derivatives are known for their anti-inflammatory properties. This compound could be investigated for its ability to reduce inflammation, which is a common underlying factor in many chronic diseases, including arthritis, cardiovascular diseases, and certain neurodegenerative conditions. Research in this area could lead to the development of new anti-inflammatory therapies.
Antimicrobial Research
Sulfonamides have a long history of use as antimicrobial agents. This compound could be studied for its potential to inhibit the growth of bacteria, fungi, and other pathogens. Its unique structure might offer advantages over existing antimicrobial agents, such as reduced resistance or improved efficacy.
Pharmacokinetic Studies
The compound’s unique chemical structure makes it an interesting subject for pharmacokinetic studies . Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body can provide valuable insights into its potential therapeutic uses and safety profile. Such studies are essential for the development of any new drug.
Chemical Biology Research
Finally, this compound can serve as a valuable tool in chemical biology research . By studying its interactions with various biological targets, researchers can gain a deeper understanding of cellular processes and identify new therapeutic targets. This can lead to the discovery of novel drugs and therapeutic strategies.
Propriétés
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-19-15-12-13(21-26(23,24)14-6-2-1-3-7-14)10-11-17(15)25-18-9-5-4-8-16(18)20-19/h4-5,8-12,14,21H,1-3,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATRKWAXVKPTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2611589.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)
![7-(Chloromethyl)benzo[b]thiophene](/img/structure/B2611592.png)
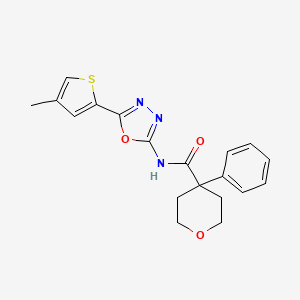
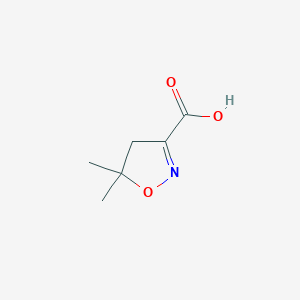
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)
![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)
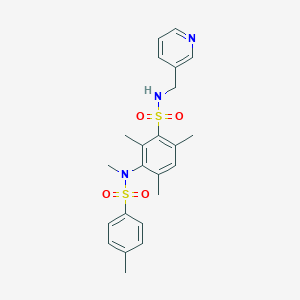
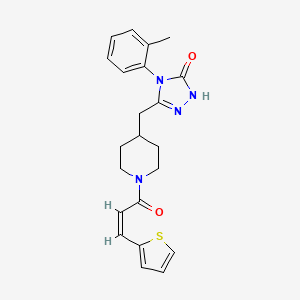
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)
